molecular formula C22H10Cl4O2S2 B14399988 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-88-3

2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14399988
CAS No.: 89477-88-3
M. Wt: 512.3 g/mol
InChI Key: LJGBFCXKWWQWAC-UHFFFAOYSA-N
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Description

2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 2,4-dichlorophenylsulfanyl groups attached to the naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2,4-dichlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone core can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The phenylsulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives.

Scientific Research Applications

2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of 2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells. The molecular targets include various enzymes and proteins involved in cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of two 2,4-dichlorophenylsulfanyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents.

Properties

CAS No.

89477-88-3

Molecular Formula

C22H10Cl4O2S2

Molecular Weight

512.3 g/mol

IUPAC Name

2,3-bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione

InChI

InChI=1S/C22H10Cl4O2S2/c23-11-5-7-17(15(25)9-11)29-21-19(27)13-3-1-2-4-14(13)20(28)22(21)30-18-8-6-12(24)10-16(18)26/h1-10H

InChI Key

LJGBFCXKWWQWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=C(C=C(C=C3)Cl)Cl)SC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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